デュオカルマイシンMA

説明

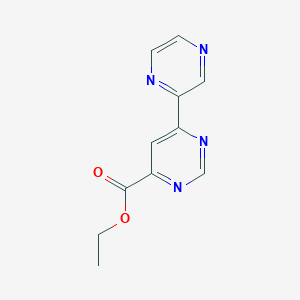

Duocarmycin MA is a useful research compound. Its molecular formula is C34H31ClN4O5 and its molecular weight is 611.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Duocarmycin MA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Duocarmycin MA including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

構造活性相関(SAR)研究

デュオカルマイシンMAは、デュオカルマイシン類の他のメンバーと同様に、広範なSAR研究の対象となっています . これらの研究では、ファーマコフォアの構造とDNAをアルキル化する能力の関係が調べられました . これらの研究の結果は、親の機能性を保持しながら、化学的追跡可能性が向上したシクロプロパベンゾ[e]インドール(CBI)などの簡略化された合成アナログの開発に使用されてきました .

抗体薬物複合体(ADC)

This compoundは、癌治療用のADCの開発にも使用されてきました . このアプリケーションでは、薬物は、癌細胞の表面に発現する特定の抗原を標的とするモノクローナル抗体に結合されます . これにより、腫瘍への薬物の選択的な送達が可能になり、治療指数がさらに向上します . これらのADCのいくつかは、後期臨床開発段階にあります .

DNAアルキル化研究

デュオカルマイシン類は、this compoundを含む、不可逆的なDNAアルキル化剤として知られています . それらは、DNAヘリックスのマイナーグルーブにドッキングした後、反応します . 生化学的研究により、DNAアルキル化に対する部位選択性が、構造的特徴と立体化学に依存することが示されています .

合成アナログ開発

This compoundの高い効力、生体活性の珍しいメカニズム、構造活性相関(SAR)の美しいモジュール性は、広範囲の合成アナログの開発を促進してきました . これらのアナログは、幅広い目的と用途を追求してきました .

臨床試験

This compoundとそのアナログは、数多くの臨床試験の対象となってきました . これらの試験では、さまざまな種類の癌の患者におけるこれらの化合物の安全性、有効性、薬物動態が評価されました .

作用機序

Target of Action

Duocarmycin MA, a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class , primarily targets the DNA within cells . It binds to the minor groove of DNA , a critical site for many DNA processes.

Mode of Action

The interaction of Duocarmycin MA with its target involves a process known as alkylation . Alkylation refers to the transfer of an alkyl group from one molecule to another. In this case, Duocarmycin MA transfers an alkyl group to the DNA molecule . This alkylation disrupts the normal architecture of the DNA, which can lead to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Duocarmycin MA is DNA replication . By alkylating DNA, Duocarmycin MA disrupts the normal replication process. This disruption can lead to errors in the DNA sequence during replication, which can trigger cell death .

Result of Action

The primary result of Duocarmycin MA’s action is the induction of cell death . By disrupting DNA architecture and replication, Duocarmycin MA can lead to the death of cancer cells . This makes it a potent tool in the fight against cancer.

生化学分析

Biochemical Properties

Duocarmycin MA plays a crucial role in biochemical reactions by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This interaction disrupts the nucleic acid architecture, leading to cell death. Duocarmycin MA interacts with various enzymes, proteins, and other biomolecules, including cytochrome P450 enzymes such as CYP1A1 and CYP2W1 . These enzymes are involved in the bioactivation of duocarmycin MA, converting it into its active form. The interaction with these enzymes is stereospecific, with different enantiomers showing varying binding affinities and metabolic profiles .

Cellular Effects

Duocarmycin MA exerts significant effects on various types of cells and cellular processes. It is highly cytotoxic and induces cell death by disrupting DNA structure. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Duocarmycin MA has been shown to induce immunogenic cell death, which can enhance antitumor immunity . It also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .

Molecular Mechanism

The molecular mechanism of action of duocarmycin MA involves its binding to the minor groove of DNA and subsequent alkylation of adenine at the N3 position . This alkylation disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. Duocarmycin MA also interacts with cytochrome P450 enzymes, which bioactivate the compound into its active form . This bioactivation is crucial for its cytotoxic effects. Additionally, duocarmycin MA can induce changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of duocarmycin MA can change over time. The stability and degradation of duocarmycin MA are important factors that influence its long-term effects on cellular function. Studies have shown that duocarmycin MA can maintain its cytotoxic effects over extended periods, but its stability can be affected by various factors such as temperature and pH . Long-term exposure to duocarmycin MA can lead to sustained inhibition of cell proliferation and induction of cell death .

Dosage Effects in Animal Models

The effects of duocarmycin MA vary with different dosages in animal models. At lower doses, duocarmycin MA can effectively inhibit tumor growth without causing significant toxicity . At higher doses, duocarmycin MA can induce toxic effects, including damage to normal tissues and organs . The therapeutic window of duocarmycin MA is narrow, and careful dosage optimization is required to maximize its antitumor effects while minimizing adverse effects .

Metabolic Pathways

Duocarmycin MA is involved in metabolic pathways that include its bioactivation by cytochrome P450 enzymes such as CYP1A1 and CYP2W1 . These enzymes convert duocarmycin MA into its active form, which can then exert its cytotoxic effects. The metabolic pathways of duocarmycin MA also involve interactions with other enzymes and cofactors that influence its stability and activity . The bioactivation process is stereospecific, with different enantiomers showing varying metabolic profiles .

Transport and Distribution

Duocarmycin MA is transported and distributed within cells and tissues through various mechanisms. It can bind to transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of duocarmycin MA within cells are influenced by its interactions with these transporters and binding proteins . The distribution of duocarmycin MA within tissues is also affected by its stability and degradation .

Subcellular Localization

The subcellular localization of duocarmycin MA is crucial for its activity and function. Duocarmycin MA is primarily localized in the nucleus, where it binds to DNA and exerts its cytotoxic effects . The targeting signals and post-translational modifications of duocarmycin MA direct it to specific compartments within the cell . The subcellular localization of duocarmycin MA can influence its activity and effectiveness in inducing cell death .

特性

IUPAC Name |

tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-6-yl]carbamoyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31ClN4O5/c1-34(2,3)44-33(43)37-22-11-8-19(9-12-22)31(41)36-23-13-10-20-14-27(38-26(20)15-23)32(42)39-18-21(17-35)30-25-7-5-4-6-24(25)29(40)16-28(30)39/h4-16,21,38,40H,17-18H2,1-3H3,(H,36,41)(H,37,43)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXQBIDDBQCHFP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(N3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。